molecular formula C16H26O B075340 3,5-Di-tert-butyl-4-methoxytoluene CAS No. 1518-53-2

3,5-Di-tert-butyl-4-methoxytoluene

Cat. No. B075340
CAS RN: 1518-53-2
M. Wt: 234.38 g/mol
InChI Key: TVWAVADIILZVIY-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-methoxytoluene is a chemical compound with the molecular formula C16H26O . It is used in various industrial and scientific research .


Synthesis Analysis

The synthesis of 3,5-Di-tert-butyl-4-methoxytoluene has been reported in several studies. For instance, one study reported the synthesis of flavonoid analogues possessing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety . Another study reported the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate .


Molecular Structure Analysis

The molecular structure of 3,5-Di-tert-butyl-4-methoxytoluene contains a total of 43 bonds, including 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Physical And Chemical Properties Analysis

3,5-Di-tert-butyl-4-methoxytoluene has a molecular weight of 234.38 g/mol. It has a density of 0.89g/cm3 and a boiling point of 291.8ºC at 760mmHg. The compound has a flash point of 112.9ºC .

Scientific Research Applications

  • Kinetic and Thermodynamic Acidity

    The alkoxy group in methoxytoluene, similar to 3,5-Di-tert-butyl-4-methoxytoluene, can influence its kinetic and thermodynamic acidity, particularly when reacting with butylithium or tert-butyllithium reagents (Schlosser, Maccaroni, & Marzi, 1998).

  • Metabolism Studies

    Studies on the metabolism of similar compounds in rats and humans show significant differences in how these compounds are processed, which is important for understanding their biological impact (Daniel, Gage, & Jones, 1968).

  • Battery Technology

    In lithium-ion batteries, compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene have been studied for their effectiveness as redox shuttle additives. Their stability and degradation mechanisms are crucial for battery safety and efficiency (Zhang, Zhang, & Amine, 2010).

  • Synthesis Methodology

    Methods for preparing derivatives of similar compounds have been developed, which are significant for industrial applications like the synthesis of antioxidants (吴成, 王华, 赵丽君, & 赵文军, 2011).

  • Environmental Impact Analysis

    The degradation of related antioxidants in water and their potential toxicities have been examined, which is vital for assessing the environmental impact of these chemicals (Fries & Püttmann, 2002).

  • Pharmacological Potential

    Derivatives of similar compounds have been synthesized and evaluated as potential anti-inflammatory and analgesic agents (Ikuta et al., 1987).

  • Steric Effects in Reactions

    The reaction of aryl radicals with surfaces, including those with tert-butyl groups, has been studied to understand steric effects, relevant for surface chemistry and material science (Combellas et al., 2009).

  • Hydrolysis Studies

    The hydrolysis of quinone methide, a degradation product of similar antioxidants, has been studied, which has implications for pharmaceutical formulations (Willcockson, Toteva, & Stella, 2013).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

properties

IUPAC Name

1,3-ditert-butyl-2-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-11-9-12(15(2,3)4)14(17-8)13(10-11)16(5,6)7/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWAVADIILZVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164872
Record name 3,5-Di-tert-butyl-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-tert-butyl-4-methoxytoluene

CAS RN

1518-53-2
Record name 3,5-Di-tert-butyl-4-methoxytoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Di-tert-butyl-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S KORA, M SADO, H KOIKE… - Journal of pharmacobio …, 1992 - jstage.jst.go.jp
When a large amount of Ca2+ is added to energized mitochondria in a medium containing inorganic phosphate (Pi), serious membrane damage occurs after transient depolarization of …
Number of citations: 4 www.jstage.jst.go.jp
DM Stearns - 1991 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
J Aum, J Hwang, E Choi, JA Shin, EC Shin… - Journal of Food …, 2023 - Wiley Online Library
Buah Merah oil (BMO) is unrefined edible oil containing a high level of free fatty acids (FFA; ∼30% w/w). This study was aimed at preparing deacidified BMO from BMO via lipase‐…
Number of citations: 1 ift.onlinelibrary.wiley.com
KS Du, JM Huang - Green Chemistry, 2018 - pubs.rsc.org
A new route for a one-pot synthesis of methyl sulfoxides from thiophenols/thiols and dimethyl sulfoxide using an electrochemical technique was developed. This protocol proceeded …
Number of citations: 34 pubs.rsc.org
EM Campi, BMK Gatehouse… - Canadian journal of …, 1984 - cdnsciencepub.com
Les spectres rmn du 1 H, obtenus à basse température, du di-tert-butyl-1,3 méthoxy-2 benzènedicarbonyltriphénylphosphinechrome (5) et de quelques composés apparentés …
Number of citations: 9 cdnsciencepub.com

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